Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate
CAS No.: 2402829-85-8
Cat. No.: VC4998531
Molecular Formula: C11H16O5S
Molecular Weight: 260.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2402829-85-8 |
|---|---|
| Molecular Formula | C11H16O5S |
| Molecular Weight | 260.3 |
| IUPAC Name | ethyl 3,3,9-trioxo-3λ6-thiabicyclo[3.3.1]nonane-7-carboxylate |
| Standard InChI | InChI=1S/C11H16O5S/c1-2-16-11(13)7-3-8-5-17(14,15)6-9(4-7)10(8)12/h7-9H,2-6H2,1H3 |
| Standard InChI Key | QWCFAYWMEZUDBW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CC2CS(=O)(=O)CC(C1)C2=O |
Introduction
Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate is a complex organic compound that belongs to the class of bicyclic compounds. It features a unique arrangement of sulfur and oxygen atoms within its structure, making it of interest in various fields of chemical research, particularly in medicinal chemistry and materials science.
Synthesis Methods
The synthesis of Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate typically involves multi-step organic reactions. A common approach includes the use of coupling reactions between appropriate carboxylic acids and amines, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) to activate the carboxylic acid. The ethyl esterification step can be achieved through standard esterification methods using ethanol in the presence of an acid catalyst.
Potential Applications
Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate has potential applications in medicinal chemistry due to its unique structure. While specific biological activities have not been detailed for this compound, related bicyclic compounds have shown promise in various therapeutic areas, including anti-inflammatory and antibacterial activities .
Research Findings and Data
| Compound | Chemical Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate | Not explicitly provided | Not explicitly provided | Medicinal Chemistry |
| 3,3,9-Trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid | C9H12O5S | 244.23 g/mol | Medicinal Chemistry, Materials Science |
Characterization Techniques
Characterization of Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate typically involves Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity. These techniques provide detailed information about the molecular structure and help in understanding its reactivity and potential applications.
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